molecular formula C12H15N5 B1483829 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 2097967-08-1

1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1483829
CAS No.: 2097967-08-1
M. Wt: 229.28 g/mol
InChI Key: GKSQVMCVIWETQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazin-2-yl group, and a pyrazol-5-amine moiety. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common approach is the formation of a domino imine followed by intramolecular annulation and subsequent Ugi-azide reaction. These reactions require specific conditions such as controlled temperatures, appropriate solvents, and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has found applications in various scientific research fields:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.

  • Medicine: The compound is being investigated for its potential use in drug discovery, particularly in the development of new treatments for diseases such as cancer and infections.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanisms are often elucidated through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is compared with other similar compounds to highlight its uniqueness:

  • Pyrrolopyrazine Derivatives: These compounds share structural similarities but exhibit different biological activities.

  • Pyrazine Amine Derivatives: Similar in structure, but with variations in functional groups leading to diverse applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, further expanding its utility in various fields.

Properties

IUPAC Name

2-cyclopentyl-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-12-7-10(11-8-14-5-6-15-11)16-17(12)9-3-1-2-4-9/h5-9H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSQVMCVIWETQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=NC=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.